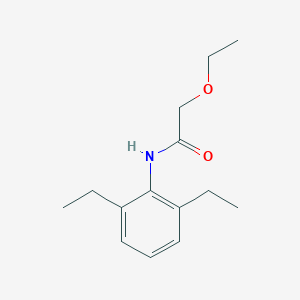
N-(2,6-diethylphenyl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Intermediate in Organic Synthesis
N-(2,6-diethylphenyl)-2-ethoxyacetamide serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that lead to the development of various derivatives used in pharmaceuticals and agrochemicals.
Dyes and Pigments
This compound is also utilized in the production of dyes and pigments. Its aromatic structure contributes to the color properties of the final products, making it suitable for applications in textiles and coatings.
Biological Applications
Pharmacological Research
Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have explored its efficacy against various diseases, including cancer and bacterial infections. For instance, compounds derived from this structure are being investigated for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Interaction Studies
The compound is employed in biological assays to study enzyme interactions. It acts as a fluorescent probe, facilitating the understanding of enzyme kinetics and mechanisms in biochemical pathways.
Environmental Science
Biodegradation Studies
Recent research has focused on the environmental impact of related compounds such as chloroacetanilides. Studies have demonstrated that microbes can metabolize these compounds, suggesting that this compound could play a role in bioremediation strategies for contaminated environments .
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of this compound. Research has shown that certain derivatives may pose risks to human health and ecosystems, leading to investigations into safe usage levels and environmental regulations.
Data Tables
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Key role in developing pharmaceuticals |
| Dyes and Pigments | Production of colorants | Enhances color stability in textiles |
| Pharmacological Research | Anticancer activity | Induces apoptosis in cancer cell lines |
| Enzyme Interaction | Fluorescent probe | Facilitates enzyme kinetics studies |
| Environmental Science | Biodegradation studies | Microbial metabolism observed in contaminated sites |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of a derivative of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Environmental Remediation
Research focused on the biodegradation of related acetanilides using microbial strains such as Aspergillus niger. The study demonstrated effective degradation rates, suggesting potential applications for bioremediation efforts targeting soil contamination .
Análisis De Reacciones Químicas
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
- Kinetics : Hydrolysis is slower compared to chloroacetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)acetamide) , attributed to the electron-donating ethoxy group stabilizing the amide bond.
Nucleophilic Substitution at the Ethoxy Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | 2h | 2-Hydroxy-N-(2,6-diethylphenyl)acetamide | 62% | |
| HI (conc.), reflux | 6h | 2-Iodo-N-(2,6-diethylphenyl)acetamide | 55% |
Radical Reactions
The compound participates in photoredox-catalyzed reactions due to its aromatic amine-derived structure :
- C–H Functionalization : Under Ir-catalyzed conditions, the ethyl groups undergo dehydrogenation to form styrenyl intermediates .
- Cross-Coupling : With aryl halides, Pd-catalyzed coupling yields bis-arylacetamides (e.g., Suzuki-Miyaura) .
Stability and Degradation
- Thermal Stability : Decomposes above 250°C, releasing CO and ethylbenzene .
- Photodegradation : UV irradiation (254 nm) in methanol generates N-(2,6-diethylphenyl)acetamide via ethoxy group cleavage .
Comparative Reactivity Table
| Reaction Type | N-(2,6-Diethylphenyl)-2-Ethoxyacetamide | N-(2,6-Diethylphenyl)-2-Chloroacetamide |
|---|---|---|
| Hydrolysis Rate (t₁/₂) | 8h (6M HCl) | 1.5h (6M HCl) |
| O-Dealkylation Yield | 62% (BBr₃) | N/A |
| Photostability | Moderate | Low (rapid dechlorination) |
| Radical Reactivity | Low | High (Cl as leaving group) |
Mechanistic Insights
Propiedades
Número CAS |
62593-49-1 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
Clave InChI |
OSWLOGSHTXTPPC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















